molecular formula C7H10N4O B13415767 N'-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine

N'-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine

Cat. No.: B13415767
M. Wt: 166.18 g/mol
InChI Key: DPFZJQSWJBETOB-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine is a compound belonging to the pyrimidine family Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine typically involves the reaction of 2-hydroxypyrimidine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

  • 2-hydroxypyrimidine
  • 4-hydroxypyrimidine
  • N,N-dimethylformamidine derivatives

Uniqueness

N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

N,N-dimethyl-N'-(2-oxo-1H-pyrimidin-6-yl)methanimidamide

InChI

InChI=1S/C7H10N4O/c1-11(2)5-9-6-3-4-8-7(12)10-6/h3-5H,1-2H3,(H,8,10,12)/b9-5+

InChI Key

DPFZJQSWJBETOB-WEVVVXLNSA-N

Isomeric SMILES

CN(C)/C=N/C1=CC=NC(=O)N1

Canonical SMILES

CN(C)C=NC1=CC=NC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.